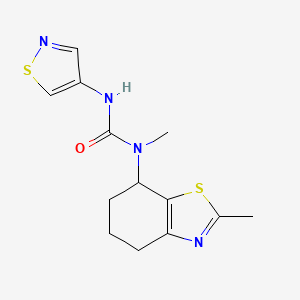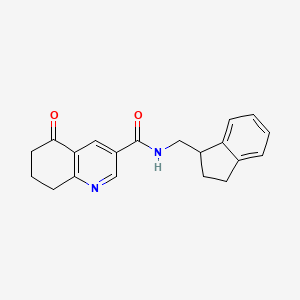![molecular formula C19H22N2O4 B7435618 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide](/img/structure/B7435618.png)
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide, also known as JNJ-63533054, is a novel small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has been developed as a potential anti-cancer agent due to its ability to activate the tumor suppressor protein p53, which is frequently mutated or inactivated in human cancers.
Mécanisme D'action
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide acts by binding to the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. By binding to MDM2, 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide prevents its interaction with p53, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide has been shown to induce the expression of p53 target genes, such as p21 and Bax, in cancer cells. This compound has also been shown to inhibit the growth and survival of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the efficacy of 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide may be influenced by the p53 status of the cancer cells being studied, as cells with mutated or deleted p53 may be less responsive to this compound.
Orientations Futures
Future research on 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide could focus on the development of more potent analogs with improved solubility and pharmacokinetic properties. Additionally, the potential use of 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide in combination with other anti-cancer agents could be explored, as this compound may have synergistic effects with other drugs. Finally, the clinical efficacy of 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide in cancer patients could be evaluated in future clinical trials.
Méthodes De Synthèse
The synthesis of 2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide involves a multi-step process that begins with the reaction of 2-bromo-6-propylpyridine with 4-(oxolan-3-yloxy)aniline to form the intermediate 2-(4-(oxolan-3-yloxy)phenyl)-6-propylpyridine. This intermediate is then treated with isobutyl chloroformate and triethylamine to form the corresponding carbamate, which is subsequently converted to the final product through a series of reactions involving acid and base catalysis.
Applications De Recherche Scientifique
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, demonstrating potent anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis in vivo.
Propriétés
IUPAC Name |
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-3-15-10-13(11-18(22)20-15)19(23)21-14-4-6-16(7-5-14)25-17-8-9-24-12-17/h4-7,10-11,17H,2-3,8-9,12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJBUCASANXWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=O)N1)C(=O)NC2=CC=C(C=C2)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-[4-(oxolan-3-yloxy)phenyl]-6-propyl-1H-pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-4-[2-(2-ethyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B7435535.png)
![Ethyl 1-methyl-4-[(3-propan-2-yltriazolo[4,5-d]pyrimidin-7-yl)amino]pyrrole-2-carboxylate](/img/structure/B7435554.png)
![N-(3,5-difluoro-4-pyrrolidin-1-ylphenyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7435556.png)
![6-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]hexan-1-ol](/img/structure/B7435559.png)
![methyl 2-methyl-4-[[(5-methyl-1H-1,2,4-triazol-3-yl)amino]methyl]benzoate](/img/structure/B7435565.png)
![2-[3-[[6-(Benzimidazol-1-yl)pyridin-2-yl]amino]propoxy]ethanol](/img/structure/B7435583.png)
![1-Cyclopropyl-3-[(6-methylsulfonylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B7435587.png)



![oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate](/img/structure/B7435601.png)
![3-methyl-N-[4-methyl-1-oxo-1-(1,3-thiazol-2-ylamino)pentan-2-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7435602.png)
![oxetan-3-yl 4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7435610.png)
![Methyl 2-[(5-bromo-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-pyridin-2-ylacetate](/img/structure/B7435626.png)